molecular formula C12H14N2O3S B2622329 N-(2-methoxyethyl)isoquinoline-5-sulfonamide CAS No. 1049545-87-0

N-(2-methoxyethyl)isoquinoline-5-sulfonamide

Cat. No.: B2622329
CAS No.: 1049545-87-0
M. Wt: 266.32
InChI Key: XZLPTWHRIFSOOU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)isoquinoline-5-sulfonamide is a chemical compound known for its diverse properties and applications in scientific research. It is particularly valuable in fields such as drug development, catalysis, and material synthesis due to its versatility and potential.

Preparation Methods

The synthesis of N-(2-methoxyethyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2-methoxyethyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-methoxyethyl)isoquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2-methoxyethyl)isoquinoline-5-sulfonamide can be compared with other isoquinoline sulfonamides, such as N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide. While both compounds share a similar core structure, their unique substituents confer different properties and applications. For example, N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide is known for its use as an enzyme inhibitor in biological studies .

Properties

IUPAC Name

N-(2-methoxyethyl)isoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-17-8-7-14-18(15,16)12-4-2-3-10-9-13-6-5-11(10)12/h2-6,9,14H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLPTWHRIFSOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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